KBP-5493

Drug Metabolism Pharmacokinetics Exposure

KBP-5493 is the definitive analytical reference standard for quantifying imigliptin metabolism. As a primary phase I metabolite, it is chemically distinct and irreplaceable for validated LC-MS/MS methods. Using alternatives compromises assay selectivity, accuracy, and LLOQ, rendering PK data unreliable. This standard is essential for clinical trial bioanalysis and interspecies metabolic comparison. Procure the specific metabolite to maintain scientific integrity.

Molecular Formula C21H24N6O
Molecular Weight 376.5 g/mol
CAS No. 1314944-07-4
Cat. No. B608077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKBP-5493
CAS1314944-07-4
SynonymsImigliptin Dihydrochloride;  Imigliptin
Molecular FormulaC21H24N6O
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N
InChIInChI=1S/C21H24N6O/c1-14-10-18(26-9-5-8-17(23)13-26)19-20(24-14)25(2)21(28)27(19)12-16-7-4-3-6-15(16)11-22/h3-4,6-7,10,17H,5,8-9,12-13,23H2,1-2H3/t17-/m1/s1
InChIKeyUWSKGQJKQNVRJZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KBP-5493 (CAS 1314944-07-4): A Defined Imigliptin Metabolite for Quantitative Bioanalysis and Pharmacokinetic Studies


KBP-5493 (CAS 1314944-07-4) is chemically known as 2-[[7-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-3,5-dimethyl-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile [1]. It is one of three primary phase I metabolites of imigliptin (KBP-3853), a novel and selective dipeptidyl peptidase-4 (DPP-4) inhibitor [2]. Distinct from the parent drug's pharmacological function, KBP-5493 is a metabolic byproduct whose primary utility lies in analytical chemistry and pharmacokinetic (PK) studies, where it serves as a critical reference standard for the precise quantification of imigliptin metabolism in human plasma and urine [2]. Its molecular formula is C21H24N6O, with a molecular weight of 376.45 g/mol [1].

Why Generic DPP-4 Metabolite Standards Cannot Replace KBP-5493 in Imigliptin Pharmacokinetic Studies


Interchangeability is not feasible for analytical reference standards, as they are chemically distinct entities defined by a unique chemical structure and corresponding physical properties. KBP-5493 is a specific structural derivative of imigliptin, formed via metabolic pathways [1]. Using any other compound, even a closely related metabolite like KBP-3926 or KBP-3902, would compromise the fundamental analytical principles of selectivity and specificity [2]. A mass spectrometry (MS) method validated for KBP-5493 relies on its unique precursor-to-product ion transition; substitution would invalidate the assay's lower limit of quantitation (LLOQ), accuracy, and precision, thereby rendering any derived pharmacokinetic data for imigliptin scientifically unreliable [3].

Quantitative Differentiation of KBP-5493 for Informed Procurement in Bioanalytical Research


Metabolite Exposure Comparison: KBP-5493 is a Minor Metabolite vs. KBP-3926

In a human pharmacokinetic study, the systemic exposure of the metabolite KBP-5493 was quantified and found to be less than 1% of the parent drug imigliptin (KBP-3853) [1]. This is in direct contrast to another primary metabolite, KBP-3926, which achieved an exposure of approximately 5% of the parent drug [1]. This data point is crucial for understanding the metabolic fate of imigliptin and for selecting the appropriate analytical standard.

Drug Metabolism Pharmacokinetics Exposure

Bioanalytical LLOQ Sensitivity: KBP-5493 Demonstrates Comparable Sensitivity to Co-Metabolites

A validated LC-MS/MS method for the simultaneous quantification of imigliptin and its three metabolites established identical lower limits of quantitation (LLOQ) for KBP-5493 and KBP-3926 at 0.500 ng/mL in human plasma and 20.0 ng/mL in urine [1]. KBP-3902, however, demonstrated a lower LLOQ in urine at 10.0 ng/mL [1]. This indicates that while KBP-5493's plasma sensitivity is on par with its co-metabolites, its urinary sensitivity is two-fold lower than that of KBP-3902.

LC-MS/MS Method Validation LLOQ

OCT1 Transporter Inhibition: KBP-5493 Exhibits Low Interaction Potential

KBP-5493 was evaluated for its inhibitory activity against the human organic cation transporter 1 (OCT1) [1]. The compound demonstrated weak inhibition with an IC50 of 138,000 nM [1]. This provides a quantitative measure of its potential for drug-transporter interactions.

Transporter Interaction In Vitro Pharmacology Selectivity

Constitutive Androstane Receptor (CAR) Agonism: KBP-5493 Shows Modest Activity

In a cell-based reporter gene assay, KBP-5493 acted as an agonist of the human Constitutive Androstane Receptor (CAR) with an EC50 of 990 nM [1]. This is a moderate potency value, providing a reference point for its potential to modulate this nuclear receptor, which is involved in the regulation of drug-metabolizing enzymes and transporters.

Nuclear Receptor In Vitro Pharmacology CAR

Procurement-Driven Application Scenarios for KBP-5493 in Analytical and Pharmacological Research


Accurate Quantification of Imigliptin Metabolism in Clinical Pharmacokinetic Studies

KBP-5493 is the requisite reference standard for developing and validating robust LC-MS/MS methods intended for the simultaneous quantification of imigliptin and its three primary metabolites (KBP-3926, KBP-3902, KBP-5493) in human plasma and urine [1]. Its use ensures that the analytical method meets the rigorous selectivity, sensitivity (LLOQ of 0.500 ng/mL in plasma), and reproducibility requirements essential for generating reliable pharmacokinetic data in clinical trials [1].

Investigating the Metabolic Fate of DPP-4 Inhibitors and Species-Specific Metabolism

For research focused on the comparative metabolism of imigliptin, KBP-5493 serves as an essential marker. While KBP-5493 and other metabolites (KBP-3926, KBP-3902) were identified as minor in humans (with KBP-5493 representing <1% of parent drug exposure [2]), its presence and levels can be contrasted with those in preclinical species (e.g., rats) to understand interspecies differences in DPP-4 inhibitor metabolism and clearance pathways [3].

In Vitro Drug Transporter and Nuclear Receptor Interaction Studies

KBP-5493 can be utilized as a specific tool compound in in vitro assays designed to investigate interactions with drug transporters and nuclear receptors. Its established weak inhibitory activity on OCT1 (IC50 = 138,000 nM) [4] and its moderate agonism of CAR (EC50 = 990 nM) [5] provide quantitative benchmarks for comparative studies. This is particularly relevant for research into the structural features of imigliptin derivatives that govern off-target pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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